Isostearyl laurate
Description
Overview of Fatty Ester Chemistry and its Significance in Contemporary Research
Fatty esters are a class of chemical compounds that result from the reaction of a fatty acid with an alcohol. wikipedia.orgwisdomlib.org This reaction, known as esterification, is one of the fundamental processes in organic chemistry, creating an ester bond (-COO-) and releasing a molecule of water. britannica.com The general structure of a fatty acid ester consists of a fatty acid's hydrocarbon chain linked to an alcohol moiety. wikipedia.org When the alcohol is glycerol, the resulting esters can be monoglycerides, diglycerides, or triglycerides, the last of which are the primary components of dietary fats and oils. wikipedia.orglibretexts.org
The properties of fatty esters are dictated by the nature of their constituent fatty acids and alcohols. For instance, short-chain fatty acid esters are often characterized by pleasant, fruity aromas, whereas long-chain esters typically have a more oily character. taylorandfrancis.com The hydrocarbon chains can be saturated (containing only carbon-carbon single bonds) or unsaturated (containing one or more carbon-carbon double bonds), and may be linear or branched. alfa-chemistry.comlipotype.com
The significance of fatty esters in contemporary research is extensive and multidisciplinary. wisdomlib.org They are central to the production of biodiesel, where transesterification of vegetable oils (triglycerides) with a simple alcohol like methanol (B129727) produces fatty acid methyl esters (FAMEs). wikipedia.org In the fields of food science and cosmetics, polyglycerol fatty acid esters (PGFEs) are widely used as emulsifiers. taylorandfrancis.commdpi.com Furthermore, fatty acid esters of hydroxy fatty acids (FAHFAs) are a class of lipids that have garnered recent research interest for their biological activities. nih.gov The versatility and diverse properties of fatty esters make them a subject of ongoing investigation for applications ranging from industrial lubricants and plasticizers to advanced drug delivery systems. wisdomlib.orgtaylorandfrancis.com
Historical Perspective on the Study of Branched-Chain Esters
The study of branched-chain esters is intrinsically linked to the discovery and characterization of their precursors, branched-chain fatty acids (BCFAs). BCFAs, which feature one or more methyl branches on the carbon chain, were first identified as common components of microbial lipids. mdpi.comwikipedia.org Early research, such as a 1963 study on the biosynthesis of branched-chain fatty acids, focused on understanding their natural origins and formation pathways in organisms like bacteria. researchgate.net These studies revealed that microorganisms in ruminant animals synthesize BCFAs, utilizing branched-chain amino acids like valine, leucine, and isoleucine as precursors. mdpi.com
Historically, the presence of BCFAs was also confirmed in various mammalian sources, including the vernix caseosa (the waxy coating on newborn infants) and in dairy fats. wikipedia.org This established that these structures were not exclusive to microbial life but also played a role in more complex biological systems.
The transition from discovery to application in chemical synthesis marked a significant evolution in the study of branched-chain esters. While naturally occurring esters like those contributing to the aroma of fruits and aged wines were known, the intentional synthesis of branched-chain esters for specific industrial purposes developed over time. nih.govacs.org A 1983 patent, for instance, detailed an improved process for preparing complex mixtures of branched-chain fatty acids and their esters from monounsaturated fatty acids, highlighting a move towards controlled industrial production. google.com This progression reflects a deeper understanding of how the branched structure imparts unique physical properties, such as lower melting points and different viscosity compared to their straight-chain counterparts, making them valuable in specialized applications.
Fundamental Chemical Structure and Nomenclature within Ester Classifications
The fundamental structure of an ester is characterized by a carbonyl group (C=O) where the carbonyl carbon is also singly bonded to a second oxygen atom. pressbooks.publibretexts.orglibretexts.org This oxygen atom is, in turn, connected to an alkyl or aryl group (denoted as R'). libretexts.orglibretexts.org The general formula for an ester is RCOOR', where the R-C=O portion originates from a carboxylic acid and the -OR' portion comes from an alcohol. libretexts.orgchemistrytalk.org Isostearyl laurate is an ester formed from the reaction of lauric acid (a 12-carbon saturated fatty acid) and isostearyl alcohol (a branched 18-carbon alcohol). Its IUPAC name is 16-methylheptadecyl dodecanoate. thegoodscentscompany.com
The nomenclature of esters, as established by the International Union of Pure and Applied Chemistry (IUPAC), follows a systematic two-word naming convention that reflects their constituent parts. pressbooks.pubucalgary.ca
First Word: This part of the name is derived from the alcohol. The name of the alkyl or aryl group (R') from the alcohol is used directly (e.g., "methyl," "ethyl," "isostearyl"). ucalgary.calibretexts.org
Second Word: This part of the name is derived from the carboxylic acid. The "-ic acid" suffix of the parent acid's name is replaced with the suffix "-oate." pressbooks.publibretexts.org For example, ethanoic acid becomes ethanoate, and dodecanoic acid (lauric acid) becomes dodecanoate. pressbooks.pubyoutube.com
Thus, the ester formed from ethanol and acetic acid is named ethyl acetate (common name) or ethyl ethanoate (IUPAC name). youtube.com Similarly, the ester from isostearyl alcohol and lauric acid is named this compound.
The following table provides examples of this naming convention.
| Parent Alcohol | Parent Carboxylic Acid | Ester Name (Common) | Ester Name (IUPAC) |
| Methanol | Propionic Acid | Methyl Propionate | Methyl Propanoate |
| Ethanol | Acetic Acid | Ethyl Acetate | Ethyl Ethanoate |
| Butanol | Propionic Acid | Butyl Propionate | Butyl Propanoate |
| Isopropyl Alcohol | Benzoic Acid | Isopropyl Benzoate | Isopropyl Benzoate |
This systematic approach allows for the precise identification of any ester based on its chemical structure and the parent molecules from which it is derived.
Structure
2D Structure
Properties
CAS No. |
72576-79-5 |
|---|---|
Molecular Formula |
C30H60O2 |
Molecular Weight |
452.8 g/mol |
IUPAC Name |
16-methylheptadecyl dodecanoate |
InChI |
InChI=1S/C30H60O2/c1-4-5-6-7-8-14-18-21-24-27-30(31)32-28-25-22-19-16-13-11-9-10-12-15-17-20-23-26-29(2)3/h29H,4-28H2,1-3H3 |
InChI Key |
WPIOBXGJZUSKGK-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCC(C)C |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCC(C)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Derivatization of Isostearyl Laurate
Esterification Pathways for Isostearyl Laurate Synthesis
The primary method for synthesizing this compound is through the esterification of isostearyl alcohol with lauric acid. This reaction can be facilitated through several catalytic pathways, each with distinct mechanisms and process considerations.
The synthesis of esters like this compound relies on effective catalytic systems to drive the reaction towards high yields.
Acid-Catalyzed Esterification : Traditional synthesis often employs acid catalysts. The mechanism involves the protonation of the carboxylic acid (lauric acid), making it more susceptible to nucleophilic attack by the alcohol (isostearyl alcohol). While effective, this method can present challenges such as equipment corrosion and the generation of byproducts. jocpr.com
Heterogeneous Catalysis : To overcome the drawbacks of homogeneous catalysts, solid heterogeneous catalysts are widely researched. These catalysts are easily separated from the reaction mixture, simplifying purification and reducing waste. nih.govrsc.org Sulfonic solids can act as efficient acid catalysts for esterification reactions. mdpi.com Bimetallic systems, such as those based on copper or platinum, have shown high efficiency and stability for the hydrogenation and synthesis of long-chain fatty acid esters under mild conditions. rsc.org For instance, a platinum-molybdenum catalyst supported on zirconium oxide (Pt–Mo/ZrO₂) has been used for the direct and selective synthesis of ethers from esters, showcasing the potential of such systems in related ester chemistry. nih.gov Gold-based heterogeneous catalysts (e.g., Au/TiO₂) have also been developed for the direct esterification of aldehydes and alcohols, avoiding the liberation of water. google.com
Enzymatic Catalysis (Biocatalysis) : Lipases are a class of enzymes that effectively catalyze esterification reactions under mild conditions. mdpi.com Lipases from various microbial sources, including Candida rugosa, Rhizopus oryzae, and immobilized Candida antarctica (marketed as Novozym 435), are frequently used for synthesizing laurate esters. researchgate.netresearchgate.net The enzymatic mechanism is highly selective, which can reduce the formation of unwanted byproducts. acs.org For example, different microbial lipases immobilized on silica (B1680970) hydroxyethylcellulose have been successfully used to mediate the esterification of isoamyl alcohol with lauric acid in a solvent-free medium. researchgate.net
Optimizing the production of this compound involves a detailed understanding of reaction kinetics and thermodynamics to maximize yield and efficiency. Key parameters include temperature, reaction time, and the molar ratio of reactants.
The table below summarizes optimal conditions found in studies of similar laurate esters, which can inform the process optimization for this compound.
| Ester | Catalyst | Optimal Molar Ratio (Acid:Alcohol) | Optimal Temperature | Optimal Time | Kinetic Model | Activation Energy (Ea) | Reference |
|---|---|---|---|---|---|---|---|
| Isobornyl Laurate | Titanium Sulfate | 2.5:1 (Lauric Acid:Camphene) | 80 °C | 25 h | Apparent First-Order | 31.01 kJ/mol | mdpi.comnih.gov |
| Methyl Laurate | Ionic Liquid [Hnmp]HSO₄ | 1:7.68 (Lauric Acid:Methanol) | 70 °C | 2.27 h | Second-Order | 68.45 kJ/mol | nih.gov |
| Isoamyl Laurate | Novozym 435 | Not specified | 40-45 °C | 2-3 h (to equilibrium) | Not specified | Not specified | researchgate.net |
Green chemistry principles are increasingly applied to ester synthesis to create more environmentally friendly and sustainable processes. mdpi.com These approaches focus on minimizing waste, reducing energy consumption, and using safer chemicals. acs.orgjocpr.com
Biocatalysis : As mentioned, the use of enzymes like lipases is a cornerstone of green ester synthesis. researchgate.net Biocatalysis occurs under mild temperature and pressure conditions, is highly selective, and reduces the waste associated with chemical catalysts. researchgate.netnih.gov The enzymatic synthesis of various laurate esters has been demonstrated, often achieving high yields. researchgate.netmdpi.com
Solvent-Free Synthesis : Performing reactions without a solvent minimizes chemical waste and simplifies product purification. mdpi.comresearchgate.net The synthesis of isoamyl laurate has been successfully carried out in a solvent-free medium using immobilized lipases, highlighting a viable green route. researchgate.net
Alternative Green Solvents : When a solvent is necessary, green alternatives to traditional volatile organic compounds are preferred. Supercritical carbon dioxide (scCO₂) has been used as a medium for the enzymatic synthesis of isoamyl laurate, offering advantages of low toxicity and easy removal. researchgate.netjocpr.com Ionic liquids have also been explored as recyclable catalysts and solvents for the synthesis of methyl laurate. jocpr.comnih.govnih.gov
Microwave-Assisted Synthesis : Microwave irradiation can significantly accelerate reaction rates, reducing reaction times from hours to minutes and lowering energy consumption compared to conventional heating. mdpi.comresearchgate.net
Post-Synthetic Purification and Isolation Techniques
After synthesis, crude this compound must be purified to remove unreacted starting materials, catalysts, and byproducts to meet the high-purity standards required for its applications.
Chromatography is a powerful technique for separating and purifying compounds from a mixture. For high-value esters, chromatographic methods can be employed to achieve exceptional purity. google.comepo.org Techniques such as column chromatography or high-performance liquid chromatography (HPLC) separate components based on differences in their physical and chemical properties, such as polarity or size. waters.com This allows for the effective removal of closely related impurities that may be difficult to separate by other means. The use of chromatography is essential for producing reference-grade materials and for ensuring the removal of any residual reactants or catalytic agents. aesj.netnih.gov
For the bulk purification of industrial esters like this compound, distillation and crystallization are common methods.
Distillation : Given the high boiling point of long-chain esters, vacuum distillation or molecular distillation is often employed. googleapis.comjustia.com Operating under reduced pressure lowers the boiling point, preventing thermal degradation of the product. A patent describing the purification of isostearyl isostearate, a similar branched ester, reported that distillation at a reduced pressure of 0.1 Pa yielded a product with significantly improved color (APHA value of 13), indicating the effective removal of colored impurities and catalyst residues. google.com A similar process would be applicable to this compound.
Crystallization : Crystallization can be used to purify esters, particularly to separate them from isomers or other impurities with different solubility profiles at low temperatures. However, controlling the crystallization process is crucial, as improper conditions can lead to the inclusion of impurities within the crystal lattice. google.com The process involves dissolving the crude ester in a suitable solvent and then cooling it under controlled conditions to induce the formation of pure crystals.
Synthesis of this compound Analogues and Derivatives
The synthesis of analogues and derivatives of this compound involves modifying either the isostearyl alcohol or the lauric acid moiety before the esterification reaction. This allows for the creation of novel esters with potentially different physical and chemical properties. The core reaction remains esterification, but the nature of the reactants profoundly impacts the synthetic strategy and reaction efficiency.
Structure-Reactivity Relationships in Modified Ester Synthesis
The relationship between the molecular structure of reactants and their reactivity is a cornerstone of synthetic chemistry. In the context of synthesizing analogues of this compound, the primary factors influencing the reaction are steric hindrance and the electronic properties of the reacting groups. quora.comscribd.com
Steric Effects: The branched nature of isostearyl alcohol introduces significant steric bulk around the hydroxyl group. ceon.rs Any modification that increases this congestion will typically decrease the rate of esterification. This is because the reaction, especially under acidic catalysis (like Fischer esterification), involves a nucleophilic attack of the alcohol's oxygen on the protonated carbonyl carbon of the carboxylic acid. solubilityofthings.com A bulkier structure impedes this approach.
Studies on the esterification of various alcohols have consistently shown that branched alcohols exhibit lower reactivity compared to their straight-chain counterparts. ceon.rsijpsat.org For instance, in the synthesis of propanoic acid esters, reactivity decreases from primary to secondary alcohols due to increased steric hindrance. ceon.rs Similarly, in biodiesel production, methanol (B129727) provides the highest conversion rates in esterification partly because its small size minimizes steric hindrance, whereas larger alcohols like butanol result in lower conversions. ijpsat.orgijpsat.org
Therefore, in synthesizing an analogue of this compound using a more heavily branched alcohol than isostearyl alcohol, one would anticipate a slower reaction rate and potentially lower equilibrium yield. Conversely, modifying the lauric acid component to a shorter or less-branched fatty acid could accelerate the reaction.
| Alcohol Type | Relative Steric Hindrance | Observed Effect on Esterification Rate/Yield | Reference |
|---|---|---|---|
| Primary (e.g., Methanol, Ethanol) | Low | High reaction rate and conversion. ijpsat.org | ijpsat.orgijpsat.org |
| Primary, longer chain (e.g., 1-Butanol) | Low-Medium | High conversion, nucleophilicity increases with chain length. ceon.rs | ceon.rs |
| Secondary (e.g., 2-Propanol, 2-Butanol) | Medium-High | Decreased reactivity and yield compared to primary alcohols. ceon.rs | ceon.rsresearchgate.net |
| Branched Primary (e.g., Isostearyl Alcohol) | High | Lower reactivity compared to linear primary alcohols. ijpsat.org | ijpsat.org |
Electronic Effects: The rate of esterification is also influenced by the electronic nature of the reactants. quora.com The nucleophilicity of the alcohol's oxygen and the electrophilicity of the acid's carbonyl carbon are key. quora.com For analogues of this compound, introducing electron-donating groups onto the isostearyl alcohol backbone could increase the nucleophilicity of the hydroxyl oxygen, potentially increasing the reaction rate. Conversely, introducing electron-withdrawing groups near the carboxyl group of the lauric acid analogue would make the carbonyl carbon more electrophilic and more susceptible to nucleophilic attack, thus accelerating the reaction. quora.com
Stereochemical Considerations in Branched Ester Synthesis
Isostearyl alcohol is a mixture of various branched isomers, meaning it is chiral at the point of branching. Consequently, commercial this compound is a racemic mixture of various diastereomers. The synthesis of a single, stereochemically pure isomer of this compound or its derivatives presents a significant challenge that requires precise control over the stereochemistry of the reactants and the reaction pathway.
The synthesis of chiral, branched esters often employs one of two strategies: using a stereochemically pure starting material or using a chiral catalyst or auxiliary to direct the stereochemical outcome of the reaction. organic-chemistry.orgwikipedia.org
Use of Chiral Starting Materials: To produce a specific stereoisomer of this compound, one would need to start with an enantiomerically pure isostearyl alcohol. The subsequent esterification reaction must then proceed in a way that does not affect the chiral center. For many esterification reactions, such as the Fischer esterification or acylation with an acid chloride, the reaction occurs at the hydroxyl's O-H bond, leaving the alcohol's C-O bond intact. libretexts.orgquora.com This means the stereochemistry of the alcohol's chiral carbon is retained in the final ester product. libretexts.orgquora.com Therefore, if a pure (R)-isostearyl alcohol were used, the resulting product would be (R)-isostearyl laurate.
Catalytic Asymmetric Synthesis: Modern organic synthesis provides powerful tools for creating specific stereoisomers. Asymmetric catalysis can be used to produce chiral branched esters from prochiral starting materials. scispace.comnih.gov For example, methods have been developed for the catalytic enantioselective synthesis of branched allylic esters using chiral palladium(II) catalysts. organic-chemistry.orgscispace.com These reactions can achieve high yields and excellent enantiomeric purity (e.g., 86-99% enantiomeric excess). organic-chemistry.org While directly applied to allylic systems, these principles demonstrate the potential for developing catalytic systems that could selectively produce one stereoisomer of a branched ester like this compound.
Enzymatic synthesis also offers a high degree of stereoselectivity. researchgate.net Lipases, for example, are known to catalyze esterification reactions and can exhibit high selectivity for specific stereoisomers, making them valuable tools for kinetic resolutions or asymmetric synthesis of chiral esters. researchgate.netmdpi.com
| Method | Principle | Expected Outcome for Branched Ester | Reference |
|---|---|---|---|
| Fischer Esterification with Chiral Alcohol | Reaction at the O-H bond preserves the C-O bond and the stereocenter of the alcohol. | Retention of configuration. (S)-alcohol yields (S)-ester. | libretexts.orgquora.com |
| Acylation with Acid Chloride | Similar to Fischer esterification, the alcohol's stereocenter is not part of the reaction. | Retention of configuration. | libretexts.org |
| Catalytic Asymmetric Allylic Esterification | A chiral catalyst (e.g., Pd(II) complex) creates a chiral environment, favoring the formation of one enantiomer. | High enantiomeric excess of a specific stereoisomer. | organic-chemistry.orgscispace.comnih.gov |
| Enzymatic Catalysis (e.g., Lipase) | Enzymes provide a chiral active site that can selectively react with one enantiomer of a racemic starting material or produce a chiral product from a prochiral one. | High regioselectivity and stereoselectivity. | researchgate.netmdpi.com |
| Chiral Auxiliary | A chiral molecule is temporarily attached to the substrate to direct a stereoselective reaction, then removed. | Formation of a specific diastereomer, which upon removal of the auxiliary yields a specific enantiomer. | wikipedia.org |
Sophisticated Analytical Characterization and Structural Elucidation
Advanced Spectroscopic Characterization of Isostearyl Laurate
Spectroscopic techniques are indispensable for the detailed structural analysis of this compound, providing insights into its molecular framework and the functional groups present.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of organic molecules. For this compound, both ¹H and ¹³C NMR would be employed to confirm the ester linkage and characterize the branched isostearyl chain and the linear lauryl chain.
In a typical ¹H NMR spectrum of an ester like this compound, characteristic signals would be expected. The protons on the carbon adjacent to the ester oxygen (from the alcohol moiety) would appear as a multiplet, typically in the range of 4.0-4.2 ppm. The protons of the methyl groups on the branched isostearyl chain would produce signals in the upfield region, around 0.8-0.9 ppm. The long methylene (B1212753) chains of both the isostearyl and lauryl groups would generate a large, complex signal around 1.2-1.6 ppm. The protons on the α-carbon to the carbonyl group (from the lauric acid moiety) would be observed as a triplet around 2.2-2.3 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Functional Group | Predicted Chemical Shift (ppm) |
|---|---|
| CH₃ (Isostearyl & Lauryl) | ~ 0.8 - 0.9 |
| (CH₂)n (Methylene chains) | ~ 1.2 - 1.6 |
| CH₂-C=O (Lauryl) | ~ 2.2 - 2.3 |
| O-CH₂ (Isostearyl) | ~ 4.0 - 4.2 |
This table is interactive and can be sorted by column.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound| Functional Group | Predicted Chemical Shift (ppm) |
|---|---|
| CH₃ (Alkyl chains) | ~ 14 |
| (CH₂)n (Methylene chains) | ~ 22 - 35 |
| O-CH₂ (Isostearyl) | ~ 60 - 65 |
| C=O (Ester) | ~ 170 - 175 |
This table is interactive and can be sorted by column.
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify functional groups within a molecule. reddit.comtriprinceton.org IR spectroscopy measures the absorption of infrared radiation by molecules, which induces vibrations in bonds with a changing dipole moment. photothermal.com Raman spectroscopy, on the other hand, measures the inelastic scattering of monochromatic light resulting from changes in the polarizability of a molecule's electron cloud. triprinceton.orgphotothermal.com
For this compound, the most prominent feature in its IR spectrum would be a strong absorption band corresponding to the C=O stretching vibration of the ester functional group, typically appearing around 1735-1750 cm⁻¹. Other significant bands would include the C-O stretching vibrations of the ester linkage in the 1150-1250 cm⁻¹ region and the C-H stretching and bending vibrations of the long alkyl chains, appearing around 2850-2960 cm⁻¹ and 1375-1465 cm⁻¹, respectively. One supplier of this compound specifies that the IR data must align with that of a reference standard. lookchem.com
Raman spectroscopy would provide complementary information. While the polar C=O bond would show a weaker signal in the Raman spectrum compared to the IR spectrum, the non-polar C-C and C-H bonds of the long hydrocarbon chains would exhibit strong Raman scattering. triprinceton.org This makes Raman spectroscopy particularly useful for studying the hydrocarbon backbone of the molecule. The combination of IR and Raman spectra provides a comprehensive vibrational fingerprint of this compound.
Table 3: Key Vibrational Frequencies for this compound
| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Activity |
|---|---|---|
| C-H Stretch (Alkyl) | ~ 2850 - 2960 | Strong |
| C=O Stretch (Ester) | ~ 1735 - 1750 | Weak to Medium |
| C-H Bend (Alkyl) | ~ 1375 - 1465 | Medium |
| C-O Stretch (Ester) | ~ 1150 - 1250 | Medium |
This table is interactive and can be sorted by column.
Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structure of a compound by ionizing it and analyzing the mass-to-charge ratio (m/z) of the resulting ions and their fragments. neu.edu.trlibretexts.org For this compound (C30H60O2), the molecular weight is approximately 452.8 g/mol .
In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 452. However, for long-chain esters, the molecular ion peak can be weak or even absent. The fragmentation pattern is often more informative. Characteristic fragmentation for esters includes cleavage at the C-O bond and the bond alpha to the carbonyl group. A common fragmentation pathway for esters is the McLafferty rearrangement if a gamma-hydrogen is available.
For this compound, significant fragment ions would likely correspond to the loss of the isostearoxy group or the lauroyl group. We would expect to see peaks corresponding to the acylium ion [CH₃(CH₂)₁₀CO]⁺ at m/z 183 and fragments related to the branched isostearyl chain. The complex isomeric nature of the isostearyl group would lead to a series of fragment ions corresponding to different branched C18H37⁺ cations (m/z 253). A supplier confirms that for quality control, the molecular weight of the main peak and the fragment peaks in HPLC-MS analysis must match a reference standard. lookchem.com
Chromatographic and Thermal Analysis Techniques
Chromatographic and thermal analysis techniques are essential for assessing the purity, compositional analysis, and physical properties of this compound.
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful separation techniques used to determine the purity of a substance and analyze its composition.
GC is particularly suitable for analyzing volatile and thermally stable compounds. Given that "isostearic acid" is a mixture of many methyl-branched isomers of stearic acid, GC coupled with mass spectrometry (GC-MS) is an effective method to identify and quantify these isomers after transesterification to their more volatile methyl esters. researchgate.net Analysis of the isostearyl alcohol raw material by GC would reveal the distribution of its various branched isomers. google.com This isomeric distribution in the starting alcohol directly impacts the final composition of this compound. GC analysis can also identify and quantify any residual starting materials, such as isostearyl alcohol or lauric acid, in the final product.
HPLC is a versatile technique for separating non-volatile or thermally labile compounds. nih.gov Reversed-phase HPLC (RP-HPLC) would be the method of choice for analyzing this compound. Using a non-polar stationary phase (like C18) and a polar mobile phase, this compound would be separated from more polar impurities. Due to the isomeric nature of the isostearyl group, the HPLC peak for this compound might be broadened or even show partial separation of different isomers. HPLC is also used to confirm purity, with one commercial specification requiring a purity of ≥99.0% by HPLC. lookchem.com
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are thermal analysis techniques that measure changes in a material's properties as a function of temperature. ardena.comcentexbel.be
DSC measures the heat flow into or out of a sample as it is heated or cooled, providing information on thermal transitions like melting point and glass transition temperature. sgs-institut-fresenius.de For a waxy or solid ester like this compound, a DSC thermogram would show an endothermic peak corresponding to its melting point or melting range. The shape and temperature of this peak can provide insights into the purity and crystalline nature of the compound. The presence of multiple isomers in the isostearyl chain would likely result in a broad melting range rather than a sharp melting point. DSC studies on similar fatty acid esters have been used to construct solid-liquid equilibrium phase diagrams. researchgate.net
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. torontech.cometamu.edu This analysis provides information on the thermal stability and decomposition temperature of the compound. A TGA curve for this compound would show a stable baseline until the temperature reaches the point of decomposition, at which a significant weight loss would be observed. This decomposition temperature is a critical parameter for applications where the material might be exposed to high temperatures. TGA can also detect the presence of volatile impurities, such as residual solvents, which would be indicated by weight loss at lower temperatures. ardena.com
Table 4: Summary of Analytical Techniques for this compound
| Technique | Information Obtained | Key Findings/Expectations |
|---|---|---|
| NMR | Molecular structure, functional group confirmation | Confirms ester linkage, characterizes branched and linear alkyl chains. |
| IR/Raman | Functional groups, molecular fingerprint | Strong C=O stretch (IR), strong C-H/C-C signals (Raman). |
| MS | Molecular weight, fragmentation pattern | M⁺ at m/z ~452, characteristic ester fragments, complex pattern due to isomers. |
| GC/GC-MS | Purity, isomeric composition of alcohol/acid moieties | Separates and identifies branched isomers after derivatization. |
| HPLC | Purity, separation from polar/non-polar impurities | Purity assessment (≥99.0%), potential for isomeric separation. |
| DSC | Melting point/range, phase transitions | Broad melting range expected due to isomeric mixture. |
| TGA | Thermal stability, decomposition temperature | Determines temperature at which the compound degrades. |
This table is interactive and can be sorted by column.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Isostearyl Alcohol |
| Lauric Acid |
| Isoamyl Laurate |
| Stearic Acid |
| Methyl Esters |
This table is interactive and can be sorted by column.
Microscopic and Scattering Techniques for Supramolecular Organization
Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) in Complex Systems
Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) are powerful techniques for analyzing the structure of materials at the nanoscale. numberanalytics.comembl-hamburg.de These methods are particularly useful for studying the organization of molecules in colloidal systems like microemulsions and liquid crystals. nih.govresearchgate.net
In the context of formulations containing esters similar to this compound, SAXS can reveal the formation of ordered structures such as lamellar, cubic, or hexagonal phases. nih.gov For instance, studies on liquid crystals prepared with phytanylacetic acid esters showed distinct diffraction patterns corresponding to reverse hexagonal and cubic structures. nih.gov The incorporation of active substances can sometimes cause slight shifts in the scattering peaks, indicating an interaction with the organized phases. researchgate.net SANS, often used in conjunction with SAXS, provides complementary information, especially when contrast variation through isotopic labeling (e.g., deuteration) is employed to highlight specific components within a complex assembly. embl-hamburg.deepj-conferences.orgesrf.fr This allows for the detailed structural analysis of complex systems that are challenging to study with other techniques. epj-conferences.org
| Technique | Information Provided | Application Example |
| SAXS | Particle size, shape, distribution, and interparticle interactions. numberanalytics.com | Characterizing the lamellar structure in liquid crystalline formulations. researchgate.net |
| SANS | Size, shape, and conformation of macromolecules and their complexes. epj-conferences.org | Determining the position of proteins within a protein-RNA complex using deuteration. esrf.fr |
Dynamic Light Scattering (DLS) for Aggregate Size Distribution in Dispersions
Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to measure the size distribution of submicron particles in a liquid. unchainedlabs.comusp.orghoriba.com The technique is based on the principle of Brownian motion, where smaller particles move faster than larger ones. anton-paar.com These movements cause fluctuations in the intensity of scattered light, which can be analyzed to determine the hydrodynamic diameter of the particles. anton-paar.comwyatt.com
DLS is widely applied in the characterization of emulsions, liposomes, and nanoparticles. wyatt.comanton-paar.com It is particularly effective for assessing the average particle size and the polydispersity index (PDI), which indicates the breadth of the size distribution. usp.org For example, in studies of emulsions containing esters like decyl oleate, DLS is used to monitor droplet size, a critical factor for stability. scielo.br Similarly, research on polyester-based surfactants, such as those derived from poly(sorbitol adipate) laurate, used DLS to measure the hydrodynamic sizes of aggregates, which were found to be in the range of 130-225 nm. researchgate.net The technique is also crucial for ensuring the safety of intravenous emulsions, where particles larger than 5 microns are considered a health risk. anton-paar.com
Table: Representative DLS Data for Emulsion Systems This table presents hypothetical data based on typical findings for cosmetic emulsions.
| Formulation with this compound | Mean Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) |
|---|---|---|
| O/W Emulsion (5% this compound) | 180 | 0.25 |
| Nanoemulsion (2% this compound) | 95 | 0.18 |
| Solid Lipid Nanoparticles | 150 | 0.22 |
Electron Microscopy (SEM, TEM) for Morphological Studies in Formulated Systems
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are essential tools for visualizing the morphology of formulated systems at high resolution. cicenergigune.com SEM provides detailed images of the surface topography of a sample, while TEM allows for the observation of its internal structure. nanoscience.comnih.gov
In the study of formulations containing esters, electron microscopy can provide direct visual evidence of the shape and structure of particles. For instance, TEM has been used to confirm the spherical morphology of solid lipid nanoparticles (SLNs) and to identify unique core-shell structures in some formulations. researchgate.net Cryo-TEM, a variation where samples are flash-frozen in their native hydrated state, is particularly valuable for observing the detailed ultrastructure of lipid nanoparticles (LNPs), revealing features like ordered electron-dense cores or multilamellar arrangements. thermofisher.com This technique can help correlate the nanostructure of particles with their functional efficacy. thermofisher.comnih.gov SEM is also broadly used to study the three-dimensional microstructure of various materials, providing complementary information to TEM. mdpi.com
Interfacial Tension and Surface Activity Measurements
This compound, like many fatty acid esters, exhibits surface-active properties, meaning it can adsorb at interfaces (e.g., oil-water) and reduce interfacial tension. esteem-india.com This is a critical function for an emulsifier, which stabilizes emulsions by forming a film around the droplets of the dispersed phase. philadelphia.edu.jo
The surface activity of esters is influenced by their chemical structure. Branched-chain esters, such as this compound, have been noted to yield slightly lower surface tensions compared to their linear counterparts. researchgate.net The measurement of interfacial tension is crucial for understanding the emulsifying capacity of such compounds. Techniques like the pulsating drop method can be used to study the dilatational interfacial rheology, providing information on the viscoelastic properties of the interfacial layer. biolinscientific.com The surface tension of fatty acid esters typically falls in the range of 27-32 mN/m, which is a key parameter in the design of stable emulsions and other formulations. researchgate.net The critical micelle concentration (CMC) is another important parameter, representing the concentration at which surfactant molecules begin to form micelles; above the CMC, the surface tension of the solution generally remains constant. philadelphia.edu.jo
Table: Interfacial Properties of Related Esters
| Compound Type | Property | Typical Value/Observation | Reference |
|---|---|---|---|
| Branched Fatty Esters | Surface Tension | Slightly lower than linear esters. | researchgate.net |
| Fatty Acid Esters | Surface Tension Range | 27–32 mN/m | researchgate.net |
| Polyoxyethylene Esters | Surface Tension at CMC | Generally lower than corresponding alcohol ethoxylates. | scispace.com |
| Sucrose Esters | Emulsifying Action | Can stabilize both O/W and W/O emulsions depending on HLB. | researchgate.net |
Interfacial Phenomena and Colloidal Interactions of Isostearyl Laurate
Emulsification Principles and Stabilization Mechanisms in Oil-in-Water and Water-in-Oil Systems
Emulsions are dispersions of two immiscible liquids, where one liquid (the dispersed phase) exists as droplets within the other (the continuous phase). wiley-vch.de The formation and stability of these systems are critical in numerous applications and are governed by the presence of emulsifiers that reduce interfacial tension. wiley-vch.delankem.com Isostearyl laurate, due to its amphiphilic nature, can influence the stability of both oil-in-water (O/W) and water-in-oil (W/O) emulsions.
In O/W emulsions , the oil is the dispersed phase in a continuous aqueous phase. Hydrophilic surfactants are typically used to stabilize these systems. biolinscientific.com Conversely, W/O emulsions consist of water droplets dispersed in a continuous oil phase and are generally stabilized by lipophilic emulsifiers. biolinscientific.comgattefosse.com The stability of these emulsions is a constant challenge, as they are prone to destabilization through mechanisms like creaming, sedimentation, flocculation, coalescence, and Ostwald ripening. biolinscientific.comresearchgate.net Emulsifiers enhance stability by creating repulsive forces between droplets, thereby preventing aggregation and coalescence. researchgate.net
The type of emulsion formed is often related to the hydrophilic-lipophilic balance (HLB) of the emulsifier. biolinscientific.com Surfactants with higher HLB values (10-20) are more hydrophilic and favor the formation of O/W emulsions, while those with lower HLB values are more lipophilic and promote W/O emulsions. pharmaexcipients.com The selection of an appropriate emulsifier, or a blend of emulsifiers, is crucial for achieving a stable emulsion with desired characteristics. wiley-vch.de For instance, in W/O systems, the polarity of the oil phase should be compatible with the emulsifier. gattefosse.com
Role in Pickering Emulsions and Emulsion Stability
Pickering emulsions are stabilized by solid particles that adsorb at the oil-water interface, creating a physical barrier against droplet coalescence. wiley-vch.descientificspectator.com This method can produce exceptionally stable emulsions. scientificspectator.comunimi.it The particles function similarly to surfactant molecules, with their effectiveness depending on their wetting characteristics at the liquid-liquid interface. scientificspectator.com
While direct research on this compound's specific role in Pickering emulsions is not extensively detailed in the provided results, the principles of Pickering stabilization are relevant. The stability of these emulsions is enhanced by the strong steric hindrance provided by the particles at the droplet surface, which prevents coalescence. unimi.it The stability of Pickering emulsions can also be influenced by the viscosity of the oil phase and the small droplet size achieved during emulsification. unimi.it Natural biopolymers like proteins and polysaccharides are increasingly used as stabilizers in Pickering emulsions, offering a safer alternative to synthetic surfactants. mdpi.com
The table below summarizes the stability of Pickering emulsions under different conditions.
| Stability Factor | Observation | Reference |
| Storage Stability | Good stability observed over four weeks. | researchgate.net |
| Centrifugation | Emulsion remains stable. | researchgate.net |
| Heat | Good stability observed. | researchgate.net |
| Aging | No significant changes in droplet size distribution over time. | unimi.it |
| Mechanical Stress | Excellent stability. | unimi.it |
| Ionic Strength | Excellent stability against increased ionic strength. | unimi.it |
Surfactant and Co-surfactant Interactions at Interfaces
The interaction between surfactants and co-surfactants at the interface is a key factor in the formation and stability of emulsions. wiley-vch.dewpmucdn.com Surfactants, being amphiphilic molecules, naturally accumulate at the boundary between two immiscible phases, where they lower the interfacial tension. pharmaexcipients.combiolinscientific.com The combination of different types of surfactants can optimize performance and provide greater formulation flexibility. psu.edu
Co-surfactants, often smaller amphiphilic molecules like aliphatic alcohols, can be introduced into the surface layers of emulsions to drastically reduce the energy required for emulsification. mdpi.com In some cases, this leads to thermodynamically stable microemulsions. mdpi.com The interaction between surfactants and polymers in a solution can also significantly alter the system's properties, affecting rheology, adsorption characteristics, and the stability of colloidal dispersions. wpmucdn.com
The effectiveness of a surfactant is determined by its ability to lower surface or interfacial tension. biolinscientific.com The structure of the surfactant, particularly its hydrophilic and lipophilic regions, dictates its behavior at the interface. pharmaexcipients.com For instance, non-ionic surfactants are often better for micellar solubilization, while ionic surfactants are effective detergents. pharmaexcipients.com The presence of both a polymer and a surfactant can lead to the formation of association structures that modify the solution and interfacial properties. wpmucdn.com
Solubilization Capacity and Micellar Systems Formation
Micellar systems are formed by the self-assembly of surfactant molecules in a solution above a certain concentration known as the critical micelle concentration (CMC). rjpdft.comgmp-compliance.org These micelles have a hydrophobic core and a hydrophilic shell, which allows them to solubilize poorly water-soluble substances. rjpdft.comcup.edu.cn This process, known as solubilization, is a key application of micellar systems in various fields. rjpdft.comnih.gov
The solubilization capacity of a micellar system depends on several factors, including the type and concentration of the surfactant, temperature, pH, and ionic strength. rjpdft.comnih.gov The relationship between surfactant concentration and the solubility of a substance can be considered a partition phenomenon between the aqueous and micellar phases. rjpdft.com Above the CMC, the solubility of the substance increases proportionally with the surfactant concentration. gmp-compliance.org
The structure of the surfactant molecule, such as the length of its hydrophobic and hydrophilic blocks, influences the size, shape, and solubilization capacity of the micelles. scielo.br For example, an increase in temperature can lead to an increase in the available space within the micelle for solubilization due to increased thermal vibrations of the monomers. scielo.br
The table below outlines factors influencing the solubilization capacity of micelles.
| Factor | Influence on Solubilization Capacity | Reference |
| Surfactant Type | The chemical structure of the surfactant dictates micelle properties. | nih.gov |
| Surfactant Concentration | Higher concentration leads to more micelles and enhanced solubilization. | cup.edu.cn |
| Temperature | Can increase the space within micelles for solubilization. | scielo.br |
| Super-molecule Assembly | The structure of the surfactant assembly in solution affects capacity. | nih.gov |
Adsorption Behavior at Solid-Liquid and Liquid-Liquid Interfaces
The adsorption of surfactants at solid-liquid and liquid-liquid interfaces is a fundamental process that governs many industrial applications, including dispersion, flotation, and cleaning. researchgate.netnih.gov Surfactants adsorb at these interfaces due to their amphiphilic nature, which allows them to reduce the interfacial energy. biolinscientific.com
At the solid-liquid interface , the adsorption behavior is influenced by forces such as electrostatic attraction, covalent bonding, hydrogen bonding, and hydrophobic interactions. nih.gov The nature of the solid surface (e.g., its charge and hydrophobicity) and the properties of the liquid phase (e.g., pH and ionic strength) play a significant role. researchgate.netnih.gov For instance, on charged surfaces, the initial adsorption of ionic surfactants can be highly exothermic due to electrostatic interactions. nih.gov Further adsorption can lead to the formation of surfactant aggregates on the surface, known as hemimicelles or admicelles. researchgate.netnih.gov
At the liquid-liquid interface , surfactant molecules orient themselves to minimize the contact between their hydrophobic tails and the aqueous phase, thereby lowering the interfacial tension. lankem.com The effectiveness of a surfactant in this role depends on its solubility in both liquid phases; it should not be too soluble in either, as this would cause it to migrate away from the interface and destabilize the emulsion. lankem.com The study of surfactant adsorption at these interfaces is crucial for understanding and controlling the stability of emulsions and other colloidal systems. biolinscientific.com
Film Formation Dynamics and Spreading Phenomena
The spreading of a formulation on a surface, such as skin, is a critical performance attribute, defined as its ability to cover the surface over time. researchgate.net This behavior is influenced by several physicochemical properties of the ingredients, including their viscosity, polarity, and molecular weight. researchgate.netresearchgate.net
When an emulsion is applied, it can form a film on the surface. The dynamics of this film formation and the subsequent spreading are complex phenomena. For instance, the formation of a slippery, lubricating film can be observed through friction measurements, indicating a good spreading effect. researchgate.net The duration of this lubricating effect is related to the composition of the formulation. researchgate.net
The oil phase of an emulsion significantly impacts its spreading behavior. researchgate.net The physical state of emollients within the formulation can affect the viscoelastic properties and, consequently, the spreadability. researchgate.net For example, certain ingredients can form an occlusive, greasy film that reduces trans-epidermal water loss. researchgate.net The interaction between the formulation and the surface is key to controlling the sensory experience and the ultimate performance of the product. researchgate.net
Phase Behavior and Phase Diagrams of this compound in Multi-Component Systems
Phase diagrams are essential tools for understanding the physical state of a mixture of compounds at different compositions and temperatures. mdpi.comlibretexts.org They depict the boundaries between different phases (solid, liquid, gas) and can reveal complex behaviors such as eutectic, peritectic, and metatectic reactions, as well as regions of solid solution. nih.govresearchgate.net
The study of binary mixtures of fatty acids and fatty alcohols, which are structurally related to this compound, has shown that their phase behavior can be quite complex. nih.govresearchgate.net For example, binary mixtures of saturated fatty acids exhibit not only eutectic and peritectic reactions but also solid-solid phase transitions. nih.gov These transitions are influenced by the interactions between the component molecules.
The phase behavior of a mixture can also be affected by its environment. For instance, the phase diagram of a lauric acid and stearic acid mixture is altered when confined within a nanofibrous mat, with the eutectic composition shifting depending on the properties of the surrounding fibers. rsc.org This suggests that the phase behavior of a substance like this compound in a multi-component system can be engineered by modifying the properties of its confinement. rsc.org
The determination of phase diagrams typically involves techniques such as Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and microscopy to identify the various phase transitions. nih.govresearchgate.net This information is crucial for various industrial applications where the physical state of the material is critical. nih.gov
Applications in Advanced Materials Science and Industrial Chemistry
Integration into Polymer Science and Plasticizer Research
In polymer science, plasticizers are crucial additives that increase the flexibility and reduce the brittleness of a material. Isostearyl laurate functions as a plasticizer for various polymers, resins, and waxes. alzointernational.com Its branched isostearyl and laurate chains intersperse between polymer chains, preventing them from packing tightly. This action increases intermolecular space, which imparts greater flexibility and workability to the polymer matrix.
Research into bio-based plasticizers has highlighted the efficacy of fatty acid esters in modifying polymer properties. While much research focuses on esters of acids like oleic or lauric acid with polyols, the fundamental principle applies. google.com The ester functional group and long alkyl chains are key to their plasticizing effect. This compound is identified as a plasticizer for polymers and is used in cosmetic compositions to improve the mechanical strength of polymer films. alzointernational.comphoenix-chem.com Its role as a lubricant and plasticizer for polymer resins is noted in applications such as aerosol hair spray formulations. stle.org The integration of such esters can improve the processability and ductility of polymers, making them suitable for a wider range of applications.
Role in Lubricant Formulations and Tribological Studies (focus on chemical function)
This compound serves as a base oil for biolubricants and as a lubricity additive in the formulation of high-temperature metalworking fluids. stle.org Its chemical function in lubrication and tribology is rooted in its molecular structure.
From a tribological perspective, lubricants reduce friction and wear by forming a protective film between moving surfaces. tribology.rs The long, branched hydrocarbon structure of this compound provides a fluid film that separates contacting surfaces, minimizing direct asperity contact and reducing frictional forces. shu.ac.uk The ester functional group within the molecule imparts a degree of polarity. This polarity promotes the adsorption of the molecule onto metal surfaces, a critical step in forming a durable boundary layer, often called a tribofilm. shu.ac.uklubrizol.com This adsorbed layer acts as a sacrificial barrier, shearing in preference to the underlying material and thus preventing adhesive wear. The combination of a robust hydrocarbon chain and a surface-active polar group makes this compound an effective component in lubricant packages designed to operate under various conditions of load and speed. tribology.rs
Dispersant and Solubilizer Functionality in Non-Aqueous Systems
In non-aqueous systems such as inks, coatings, and certain industrial fluids, maintaining a stable dispersion of solid particles (e.g., pigments, fillers) is critical. This compound functions effectively as a dispersant and solubilizer in these formulations. ulprospector.comulprospector.com
The mechanism of action is based on its surfactant-like structure, with a polar ester "head" and large, non-polar (oleophilic) alkyl "tails." In a non-aqueous medium, the dispersant must wet the particle surface and prevent reagglomeration through a stabilization mechanism. sanyo-chemical-solutions.com The polar ester group of this compound adsorbs onto the surface of pigment particles, while its long, branched, oleophilic chains extend into the non-aqueous solvent. atamanchemicals.com This creates a steric barrier—a physical buffer zone around each particle that prevents them from approaching each other closely enough to flocculate. sanyo-chemical-solutions.com This steric stabilization is highly effective in non-aqueous environments. sanyo-chemical-solutions.com
Furthermore, its chemical nature allows it to act as a solvent or solubilizer for other ingredients within a formulation, such as resins, additives, or even other active ingredients, ensuring a homogenous final product. numberanalytics.com
Chemical Modulator in Material Processing and Surface Modification
This compound acts as a chemical modulator, altering both the bulk properties of materials during processing and the final characteristics of their surfaces. Surface modification involves altering the outermost layer of a material to achieve technical or aesthetic improvements without changing its bulk properties. mdpi.com
As a processing aid, its function as a plasticizer modifies the rheology and workability of polymers. alzointernational.com In surface modification, its application imparts desirable properties such as lubricity, gloss, and slip. google.com When included in a coating or film, this compound can migrate to the surface, reducing the coefficient of friction and providing a smoother feel. This is due to the formation of a low-energy surface layer. The use of fatty acids and their derivatives to modify surfaces is a well-established strategy to achieve properties like hydrophobicity and lubricity. In industrial contexts, such as coatings, this modification can enhance mar resistance and provide a high-gloss finish. google.com It can also act as a film-forming agent, contributing to a protective and aesthetically pleasing surface.
Formulation Principles in Non-Biological Industrial Products (e.g., coatings, inks, industrial fluids)
The principles for formulating with this compound in industrial products like coatings and inks center on its physical and chemical properties, including its low volatility, solvency, and lubricating nature.
In non-aqueous ink formulations, particularly for oil-based inkjet inks, fatty acid esters like this compound are used as a primary solvent component. alzointernational.com They serve as a carrier vehicle for the pigment and pigment dispersant. A key formulation principle is balancing viscosity and boiling point. This compound is often used as a high-boiling-point solvent, which ensures the ink does not dry prematurely in the print head but penetrates the substrate to dry. alzointernational.com Its solvency allows for the dissolution of other functional components like resins and dispersants, ensuring a stable and homogenous ink. numberanalytics.com
In coatings, this compound can be used as a binding agent for powders or as an additive to improve the spreadability and leveling of the coating. sanyo-chemical-solutions.com It can also serve as a superfatting agent to counteract the drying effect of powders or solvents. sanyo-chemical-solutions.com Its inclusion in industrial fluids, such as metalworking fluids, is based on its lubricating and anti-wear properties, where it forms a protective film on metal parts.
Interactive Data Table: Example of this compound in an Industrial Formulation
The following table illustrates a model formulation for an oil-based inkjet ink, demonstrating the role of this compound as a fatty acid ester-based solvent. Data is conceptual and based on formulation principles described in patent literature. alzointernational.com
| Component Category | Specific Ingredient Example | Function | Representative Weight % |
| Pigment | Carbon Black | Colorant | 5 - 15% |
| Pigment Dispersant | Polymeric Dispersant | Stabilizes pigment particles | 2 - 10% |
| Solvent System | This compound | High boiling point solvent, vehicle, viscosity modifier | 30 - 60% |
| Co-Solvent / Additive | Isopropyl myristate | Low viscosity solvent, adjusts drying time | 20 - 40% |
| Resin | Acrylic Resin | Binder, improves adhesion | 1 - 5% |
Environmental Fate and Degradation Studies of Isostearyl Laurate
Biodegradation Pathways and Bioremediation Potential
The primary route of environmental degradation for isostearyl laurate is expected to be biodegradation. As a fatty acid ester, its breakdown in aerobic and anaerobic environments is likely to follow a two-step process:
Initial Hydrolysis: The ester bond is cleaved by microbial esterase enzymes, yielding isostearyl alcohol and lauric acid.
Subsequent Degradation: Both the resulting alcohol and fatty acid are then further biodegraded. Lauric acid, a straight-chain fatty acid, is readily metabolized through the β-oxidation pathway. Isostearyl alcohol, a branched-chain alcohol, is also expected to be biodegradable, although potentially at a slower rate than its linear counterparts.
Studies on the anaerobic biodegradation of various alkyl esters in marine sediment have shown that esters with a total carbon number between 12 and 18 are generally biodegradable. However, branching in the alcohol or acid moiety can sometimes hinder the rate and extent of degradation.
The potential for bioremediation of sites contaminated with this compound would rely on the presence of microbial communities with the necessary esterase and oxidative enzymes. Given the widespread occurrence of ester-degrading microorganisms in soil and aquatic environments, natural attenuation is expected to be a significant process.
Table 1: Predicted Biodegradation of this compound and its Hydrolysis Products
| Compound | Predicted Biodegradation Pathway | Factors Influencing Rate | Bioremediation Potential |
| This compound | Enzymatic hydrolysis to isostearyl alcohol and lauric acid. | Microbial esterase activity, bioavailability. | High, dependent on microbial populations. |
| Isostearyl Alcohol | Oxidation of the branched alkyl chain. | Slower than linear alcohols due to steric hindrance. | Moderate to high. |
| Lauric Acid | β-oxidation. | Rapidly degraded by a wide range of microorganisms. | High. |
Hydrolytic and Oxidative Degradation Kinetics in Environmental Matrices
Hydrolytic Degradation:
Abiotic hydrolysis of this compound in environmental matrices such as water and soil is a potential degradation pathway, although it is generally slower than biodegradation. The rate of hydrolysis is influenced by pH and temperature.
Acid-Catalyzed Hydrolysis: Under acidic conditions, the ester linkage can be cleaved.
Base-Catalyzed Hydrolysis: Under alkaline conditions, saponification can occur, leading to the formation of isostearyl alcohol and the carboxylate salt of lauric acid.
The kinetics of hydrolysis are expected to be influenced by the steric hindrance provided by the bulky isostearyl group, which may slow the reaction rate compared to esters with smaller, linear alcohol moieties. Specific half-life data for this compound in different environmental matrices is not currently available.
Oxidative Degradation:
Oxidative degradation of this compound in the environment is likely a minor pathway compared to biodegradation and hydrolysis. The saturated alkyl chains of both the isostearyl and lauryl groups are generally resistant to oxidation under typical environmental conditions. However, oxidation could potentially be initiated by highly reactive species such as hydroxyl radicals, which are present in the atmosphere and can also be found in sunlit surface waters.
Fate and Transport Modeling in Aquatic and Terrestrial Systems
The environmental fate and transport of this compound can be predicted using models such as the US Environmental Protection Agency's EPI (Estimation Programs Interface) Suite™. These models utilize the chemical's physical and chemical properties to estimate its partitioning between different environmental compartments (air, water, soil, sediment, and biota).
Due to its high molecular weight and predicted high octanol-water partition coefficient (log Kow), this compound is expected to have very low water solubility and a strong tendency to adsorb to organic matter in soil and sediment.
In Aquatic Systems: If released into water, this compound would be expected to rapidly partition from the water column to suspended solids and bottom sediments. Its low vapor pressure suggests that volatilization from water surfaces would be negligible.
In Terrestrial Systems: If released to soil, this compound would be strongly adsorbed to soil particles and would have very low mobility. Leaching to groundwater is not expected to be a significant transport pathway.
Table 2: Estimated Physicochemical Properties and Environmental Fate Parameters for this compound
| Property | Estimated Value | Implication for Environmental Fate and Transport |
| Molecular Weight | 452.8 g/mol | Low volatility. |
| Log Kow (Octanol-Water Partition Coefficient) | > 10 (Estimated) | Very low water solubility; strong adsorption to soil and sediment. |
| Water Solubility | < 1 mg/L (Estimated) | Low mobility in aquatic systems; partitioning to sediment. |
| Vapor Pressure | Very low (Estimated) | Negligible volatilization from water and soil. |
| Henry's Law Constant | Very low (Estimated) | Not expected to partition significantly to the atmosphere from water. |
Theoretical and Computational Chemistry Approaches
Molecular Dynamics Simulations of Isostearyl Laurate in Different Solvents and at Interfaces
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. For this compound, MD simulations can provide a detailed understanding of its behavior in various environments, such as in different solvents or at oil-water interfaces, which is crucial for its application in cosmetic and pharmaceutical formulations.
In a typical MD simulation of this compound, a force field (a set of empirical potential energy functions) is chosen to describe the interactions between atoms. The system, consisting of one or more this compound molecules and the surrounding solvent molecules, is then allowed to evolve over time according to the laws of classical mechanics. By analyzing the trajectory of the atoms, various properties can be calculated.
In Different Solvents: MD simulations can predict how this compound molecules behave in solvents of varying polarity. For instance, in a non-polar solvent, the molecule would likely adopt a more extended conformation. In a polar solvent like water, it would exhibit amphiphilic behavior, with the polar ester group interacting with water and the non-polar hydrocarbon chains minimizing contact with the aqueous environment. These simulations can provide insights into solubility and the energetics of solvation.
At Interfaces: this compound is often used in emulsions, making its behavior at oil-water interfaces particularly important. MD simulations can model the orientation and conformation of this compound molecules at such interfaces. It is expected that the ester head group would orient towards the water phase, while the isostearyl and lauryl chains would be situated in the oil phase. This arrangement contributes to the reduction of interfacial tension and the stabilization of the emulsion. The simulations can quantify the extent of this tension reduction and the packing density of the molecules at the interface.
Table 1: Hypothetical Data from Molecular Dynamics Simulations of this compound
| Property | Value in Water | Value in Dodecane | Value at Water/Dodecane Interface |
| Radius of Gyration (nm) | 1.2 | 1.8 | 1.6 |
| Solvent Accessible Surface Area (SASA) (nm²) | 150 | 250 | 190 |
| Interaction Energy with Solvent (kJ/mol) | -50 | -120 | -95 |
| Orientation of Ester Group relative to Interface Normal | N/A | N/A | 15° |
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic structure and reactivity of molecules. Methods like Density Functional Theory (DFT) can provide detailed information about the distribution of electrons and the energies of molecular orbitals in this compound.
Electronic Structure: By calculating the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), insights into the molecule's reactivity can be gained. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical stability. For this compound, these calculations can help understand its susceptibility to oxidation or other degradation pathways.
Reactivity: Quantum chemical calculations can also be used to create an electrostatic potential map, which shows the distribution of charge on the molecule's surface. This map can identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting how this compound might interact with other molecules. For example, the oxygen atoms of the ester group are expected to be regions of high electron density, making them potential sites for interaction with electrophiles. These calculations are fundamental in understanding the chemical properties and potential reactions of the compound. lboro.ac.ukresearchgate.net
Table 2: Hypothetical Quantum Chemical Properties of this compound
| Parameter | Calculated Value | Implication |
| HOMO Energy | -8.5 eV | Indicates electron-donating capability |
| LUMO Energy | 1.2 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 9.7 eV | Suggests high chemical stability |
| Dipole Moment | 1.9 D | Indicates moderate polarity |
| Mulliken Charge on Carbonyl Oxygen | -0.6 e | Nucleophilic site for chemical interactions |
Predictive Modeling of Interfacial Behavior and Self-Assembly
Predictive modeling can be used to understand and forecast the behavior of this compound at interfaces and its potential for self-assembly into larger structures. These models often use parameters derived from molecular properties to predict macroscopic phenomena.
The amphiphilic nature of this compound suggests it could form aggregates, such as micelles or reverse micelles, in certain solvent systems. Predictive models can estimate the critical micelle concentration (CMC), which is the concentration above which these self-assembled structures form. The packing parameter, which relates the head group area to the volume and length of the hydrophobic tail, can be used to predict the geometry of the aggregates. Given the branched nature of the isostearyl group and the length of the lauryl group, the packing parameter would likely favor the formation of structures that can accommodate bulky hydrophobic chains. These predictive tools are invaluable for designing formulations with specific microstructures and stability properties. arxiv.org
Table 3: Hypothetical Predicted Interfacial and Self-Assembly Properties of this compound
| Property | Predicted Value | Method of Prediction |
| Critical Micelle Concentration (CMC) in Water | 5 x 10⁻⁵ mol/L | Group Contribution Method |
| Interfacial Tension vs. Dodecane | 15 mN/m | Equation of State Models |
| Packing Parameter | 0.8 | Molecular Geometry Analysis |
| Predicted Aggregate Structure in Water | Vesicles or Bilayers | Packing Parameter Theory |
Computational Fluid Dynamics (CFD) for Flow Behavior in Complex Formulations
Computational Fluid Dynamics (CFD) is a branch of fluid mechanics that uses numerical analysis and data structures to analyze and solve problems that involve fluid flows. In the context of this compound, CFD is not used to study the molecule itself, but rather the behavior of formulations in which it is a component. cal-tek.eusimscale.com
Many cosmetic and pharmaceutical formulations, such as creams and lotions, are complex, non-Newtonian fluids. leapaust.com.au this compound, as an emollient and rheology modifier, influences the flow properties of these products. CFD simulations can model how these formulations behave during manufacturing processes like mixing and pumping, as well as during application, for example, when being spread on the skin. cfdsource.com
To perform a CFD simulation, the rheological properties of the formulation, such as viscosity as a function of shear rate, are first determined experimentally. This data is then used to define the fluid model in the simulation. The CFD analysis can then predict velocity profiles, shear rates, and pressure drops in various geometries, which is essential for process optimization, equipment design, and predicting product performance and sensory feel. cal-tek.eu
Table 4: Hypothetical Rheological Parameters for a Cream Formulation Containing this compound for CFD Modeling
| Parameter | Value | Model |
| Consistency Index (k) | 12 Pa·sⁿ | Power Law Model |
| Flow Behavior Index (n) | 0.4 | Power Law Model |
| Zero-Shear Viscosity (η₀) | 100 Pa·s | Carreau-Yasuda Model |
| Infinite-Shear Viscosity (η∞) | 0.1 Pa·s | Carreau-Yasuda Model |
| Yield Stress (τ₀) | 30 Pa | Herschel-Bulkley Model |
Future Research Directions and Unresolved Challenges
Development of Novel and Efficient Synthetic Routes
The conventional synthesis of esters like isostearyl laurate typically involves Fischer esterification, which often requires acid catalysts and high temperatures. evalueserve.com Future research is increasingly focused on developing more efficient, selective, and sustainable synthetic methodologies.
Enzymatic Synthesis: Biocatalysis using lipases presents a green alternative to traditional chemical routes. proceedings.science Research into the enzymatic synthesis of similar esters, such as isoamyl laurate and isoamyl stearate, has demonstrated the potential of this approach. proceedings.scienceresearchgate.netresearchgate.net Lipases can operate under milder conditions, reducing energy consumption and the formation of by-products. redalyc.org Studies have explored various microbial lipases immobilized on different supports to catalyze esterification, with some showing high conversion rates. proceedings.scienceresearchgate.net A significant challenge remains in optimizing reaction conditions—such as temperature, substrate molar ratio, and enzyme concentration—to maximize yield and ensure economic viability for large-scale production of this compound. researchgate.net The reusability of immobilized enzymes is another critical factor for reducing operational costs. nih.gov
Heterogeneous Catalysis: The use of solid acid catalysts is another promising avenue. These catalysts, such as multi-valent metal salts (e.g., Ferric Chloride Hexahydrate), offer advantages over homogeneous catalysts like sulfuric acid, including easier separation from the reaction mixture, reduced corrosiveness, and potential for recycling. oup.comresearchgate.netacs.orgacs.org Research has shown high yields for the esterification of long-chain acids and alcohols using such catalysts. acs.org Further investigation is needed to develop highly active and stable solid catalysts specifically tailored for the synthesis of branched-chain esters like this compound, potentially in continuous flow reactors to improve process efficiency. csic.es
Solvent-Free and Novel Media: Conducting esterification in solvent-free systems or alternative media like supercritical carbon dioxide (SC-CO₂) is another area of active research. researchgate.net These methods align with the principles of green chemistry by eliminating the use of volatile organic solvents. While studies on isoamyl laurate in SC-CO₂ have been conducted, optimizing these processes for the bulkier isostearyl alcohol component presents a challenge in reaction kinetics and phase behavior. researchgate.net
| Synthesis Approach | Potential Advantages | Unresolved Challenges | Key Research Findings |
| Enzymatic Catalysis | High selectivity, mild reaction conditions, "natural" product label. redalyc.orgresearchgate.net | Enzyme cost and stability, optimization of reaction parameters for high yield. redalyc.org | Various microbial lipases show potential for catalyzing the synthesis of similar esters like isoamyl laurate. proceedings.science |
| Heterogeneous Catalysis | Catalyst reusability, reduced corrosion, simplified product purification. researchgate.netcsic.es | Catalyst deactivation, diffusion limitations with long-chain reactants. csic.es | Ferric chloride hexahydrate is an active catalyst for long-chain esterification. acs.org Solid organic acids enable high yields in flow reactors. csic.es |
| Solvent-Free Systems | Eliminates organic solvent waste, reduces environmental impact. researchgate.net | High viscosity, potential for thermal degradation, slower reaction rates. | Effective for some long-chain esters, but optimization is required for specific branched structures. researchgate.net |
Advanced Characterization of Nanostructured Systems Incorporating this compound
This compound is a key component of the oil phase in many nanostructured cosmetic and pharmaceutical delivery systems, such as nanoemulsions and solid lipid nanoparticles (SLNs). Future research must focus on the advanced characterization of these systems to better understand how this compound influences their structure, stability, and performance.
Nanoemulsions: Nanoemulsions are kinetically stable systems with droplet sizes typically in the range of 20-200 nm. researchgate.net The inclusion of emollient esters like this compound affects droplet size, polydispersity index (PDI), and zeta potential, which are critical parameters for stability and skin penetration. nih.govscielo.br Advanced characterization techniques are essential to probe the interfacial properties and internal structure of these droplets. Techniques such as Small-Angle X-ray Scattering (SAXS) and Cryogenic Transmission Electron Microscopy (Cryo-TEM) can provide detailed information on droplet morphology and the arrangement of molecules at the oil-water interface. nih.gov Understanding how the branched structure of this compound affects surfactant packing and interfacial film rigidity is an unresolved challenge that directly impacts nanoemulsion stability against mechanisms like Ostwald ripening. nih.gov
Solid Lipid Nanoparticles (SLNs): SLNs are colloidal carriers where the liquid lipid is replaced by a solid lipid. nih.gov While not a solid lipid itself, this compound can be incorporated into the lipid matrix of SLNs or nanostructured lipid carriers (NLCs) to modify crystallinity and increase drug loading capacity. mdpi.com A key challenge is understanding the lipid polymorphism within the nanoparticle core. The presence of this compound can disrupt the crystalline order of the solid lipid, creating imperfections that can accommodate more active ingredients but may also lead to drug expulsion during storage. mdpi.com Advanced thermal analysis techniques like Differential Scanning Calorimetry (DSC) and structural analysis via X-ray Diffraction (XRD) are crucial for characterizing these crystalline structures and predicting the long-term stability of the formulation. nih.govmdpi.comejbps.com
| Nanostructured System | Key Characterization Parameters | Advanced Techniques | Research Focus/Challenges |
| Nanoemulsions | Droplet Size, Polydispersity Index (PDI), Zeta Potential, Stability. scielo.brresearchgate.net | Cryo-TEM, SAXS, Dynamic Light Scattering (DLS). nih.gov | Impact of this compound's branched structure on interfacial film properties and long-term stability. nih.gov |
| Solid Lipid Nanoparticles (SLNs) | Particle Size, PDI, Zeta Potential, Entrapment Efficiency, Drug Release. mdpi.com | DSC, XRD, Atomic Force Microscopy (AFM). nih.govmdpi.com | Influence on lipid polymorphism, crystallinity, and prevention of drug expulsion during storage. mdpi.com |
Deeper Understanding of Complex Fluid Interactions and Rheological Behavior
The rheological properties of a topical formulation are critical for consumer acceptance, product stability, and efficacy. uq.edu.au this compound, as a primary emollient, significantly influences the flow behavior (viscosity) and textural properties of emulsions. uq.edu.auresearchgate.net
Future research should move beyond simple viscosity measurements to explore the complex viscoelastic properties of formulations containing this compound. Oscillatory rheology, which measures the storage modulus (G') and loss modulus (G''), can provide insight into the emulsion's internal structure and stability against creaming or coalescence. researchgate.net The relationship between the molecular architecture of branched esters like this compound and their effect on the formation and strength of the networked structure in an emulsion is not fully understood.
Furthermore, the interaction of this compound with other formulation components, such as polymers, thickeners, and emulsifiers, needs deeper investigation. researchgate.net How it affects the liquid crystalline structures formed by certain emulsifier systems, and consequently the formulation's texture and skin feel, is a complex area requiring further study. Correlating these rheological parameters with sensory panel data can help in designing products with specific, desirable tactile properties, such as spreadability, absorption, and after-feel. uq.edu.auresearchgate.net
Exploration of this compound in Emerging Material Science Applications
Currently, the application of this compound is predominantly in the field of cosmetics and personal care. researchgate.netspecialchem.com However, its physicochemical properties suggest potential for use in other material science domains. This remains a largely unexplored area and a direction for future research.
Potential applications could include:
Specialty Lubricants: Long-chain esters are used as lubricant base oils and additives. The branched structure of this compound could impart a low pour point and good thermal stability, making it a candidate for bio-lubricants or lubricants in specialized applications.
Polymer Modifiers: Esters can act as plasticizers or processing aids for polymers. Investigating the compatibility of this compound with various bioplastics or elastomers could reveal its potential to improve flexibility or modify surface properties.
Phase Change Materials (PCMs): Fatty acid esters are being investigated as organic PCMs for thermal energy storage. While this compound is liquid at room temperature, its derivatives or mixtures could be engineered to have specific melting points for use in applications like smart textiles or thermal regulation in electronics.
Significant research is required to evaluate its performance in these areas and to determine its cost-effectiveness compared to existing materials.
Sustainable Chemistry and Circular Economy Considerations for Ester Production
The cosmetics industry is increasingly adopting principles of sustainable chemistry and the circular economy. evalueserve.comkezzler.comrepeatpack.com This trend presents both challenges and opportunities for the production of ingredients like this compound.
Sustainable Sourcing: A key focus is the origin of the raw materials—lauric acid and isostearyl alcohol. Lauric acid is typically derived from coconut or palm kernel oil, raising concerns about deforestation and sustainable agriculture. Future developments will likely focus on sourcing from certified sustainable suppliers or exploring alternative feedstocks. Isostearyl alcohol is often derived from vegetable sources, and ensuring a sustainable and traceable supply chain is paramount. cas.org
Circular Economy Principles: The circular economy aims to minimize waste by reusing and valorizing by-products. unime.it For ester production, this could involve using fatty acids derived from the by-products of the agri-food industry. unime.it Research into upcycling waste biomass to produce the alcohol and acid feedstocks for ester synthesis is a key direction. Furthermore, designing production processes that minimize waste, effectively utilize catalysts, and reduce water and energy consumption are central to aligning with circular economy goals. evalueserve.comcas.org The development of biodegradable products is another core aspect, and esters like this compound, derived from natural sources, generally offer good biodegradability compared to silicone-based emollients. researchgate.net
Q & A
Q. What are the key physicochemical properties of isostearyl laurate, and how can researchers accurately characterize them?
this compound (C₃₀H₆₀O₂, molecular weight 452.80 g/mol) is a nonionic surfactant with emulsifying, dispersing, and lubricating properties . Key characterization methods include:
- Nuclear Magnetic Resonance (NMR) for structural confirmation of the ester bond.
- Gas Chromatography-Mass Spectrometry (GC-MS) to verify purity and detect hydrolysis byproducts.
- Thermogravimetric Analysis (TGA) to assess thermal stability.
- Dynamic Light Scattering (DLS) for particle size distribution in emulsions. Ensure experimental protocols align with reproducibility standards, as outlined in journal guidelines for method documentation .
Q. How can researchers synthesize this compound with high yield and purity?
Synthesis involves esterification of isostearyl alcohol and lauric acid, typically catalyzed by acid (e.g., sulfuric acid) or enzymatic methods. Key steps:
- Reaction Optimization : Monitor temperature (80–120°C) and molar ratios (1:1 alcohol:acid) to minimize side reactions.
- Purity Control : Use vacuum distillation or column chromatography to remove unreacted precursors.
- Validation : Confirm ester formation via FT-IR (C=O stretch at ~1740 cm⁻¹) and acid value titration (<2 mg KOH/g) .
Q. What analytical techniques are suitable for assessing this compound’s compatibility with other surfactants?
- Phase Behavior Studies : Conduct ternary phase diagrams to evaluate emulsion stability with co-surfactants (e.g., cetearyl isononanoate or hexyl decyl laurate) .
- Zeta Potential Measurements : Assess electrostatic interactions in mixed surfactant systems.
- Rheological Profiling : Compare viscosity changes under shear stress to identify synergistic effects .
Advanced Research Questions
Q. How does this compound’s stability vary under acidic/alkaline conditions, and what experimental designs can quantify hydrolysis rates?
this compound hydrolyzes in strong acids/bases, producing isostearyl alcohol and lauric acid . To study this:
- Kinetic Experiments : Incubate the compound in buffered solutions (pH 1–14) at controlled temperatures (25–60°C).
- Quantification : Use HPLC to track lauric acid release over time.
- Activation Energy Calculation : Apply the Arrhenius equation to predict shelf-life under varying storage conditions .
Q. What methodologies resolve contradictions in reported biodegradability and environmental toxicity of this compound?
While this compound is labeled biodegradable, its hydrolysis products (e.g., lauric acid) may harm aquatic ecosystems . To address this:
- OECD 301D Test : Measure biodegradation rates in simulated wastewater.
- Ecotoxicology Assays : Use Daphnia magna or algae growth inhibition tests to assess acute toxicity.
- Metabolite Analysis : Identify esterase-mediated breakdown products via LC-MS, referencing skin metabolism studies of similar esters .
Q. How can researchers model the interaction of this compound with lipid bilayers or biomembranes?
- Molecular Dynamics (MD) Simulations : Use software like GROMACS to predict partitioning behavior and membrane fluidity effects.
- Langmuir Trough Experiments : Measure surface pressure-area isotherms to study monolayer penetration.
- Fluorescence Microscopy : Track localization in model membranes (e.g., liposomes) labeled with Nile Red .
Q. What strategies improve the reproducibility of this compound’s emulsification efficacy across different laboratories?
- Standardized Protocols : Specify shear rate, temperature, and surfactant-to-oil ratios (e.g., 1:10 for oil-in-water emulsions).
- Interlaboratory Studies : Share raw data on droplet size (via DLS) and creaming stability.
- Data Contradiction Analysis : Use statistical tools (e.g., ANOVA) to identify variables causing discrepancies, as recommended in analytical chemistry guidelines .
Methodological Resources
- Experimental Reproducibility : Follow journal requirements for documenting synthesis, characterization, and stability testing .
- Data Validation : Cross-reference safety data sheets (e.g., LD50 values) with peer-reviewed ecotoxicology studies .
- Advanced Modeling : Utilize open-source software (e.g., GROMACS) and share simulation parameters in supplementary materials .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
